molecular formula C14H13FN2OS B7591272 (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone

(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone

Cat. No. B7591272
M. Wt: 276.33 g/mol
InChI Key: SQSINFNTEGMDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone has been found to have potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In materials science, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone has been studied for its potential use as a component in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone is not fully understood. However, studies have shown that this compound can interact with various biological targets such as enzymes and receptors. For example, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone can have various biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential therapeutic agent for the treatment of cancer. Additionally, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone in lab experiments is its high purity and stability, which makes it easy to handle and store. Additionally, this compound has been found to have low toxicity, which makes it safe for use in lab experiments. However, one of the limitations of using (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone is its high cost, which may limit its use in certain research projects.

Future Directions

There are several future directions for the research of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future research could focus on the development of new synthesis methods that are more efficient and cost-effective. Furthermore, (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone could be studied for its potential use in other applications such as organic electronics and materials science.

Synthesis Methods

The synthesis of (6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone can be achieved using various methods. One of the commonly used methods involves the reaction of 2-aminobenzonitrile with 2-chloro-4-methylthiophenol in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and triethylamine to obtain the final product. This method has been found to be efficient and yields high purity products.

properties

IUPAC Name

(6-fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2OS/c1-16-6-7-17(14(18)13-3-2-8-19-13)11-5-4-10(15)9-12(11)16/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSINFNTEGMDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C2=C1C=C(C=C2)F)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-4-methyl-2,3-dihydroquinoxalin-1-yl)-thiophen-2-ylmethanone

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